molecular formula C12H2Br8O B1431230 2,2',3,3',4,5',6,6'-Octabromodiphenyl ether CAS No. 446255-50-1

2,2',3,3',4,5',6,6'-Octabromodiphenyl ether

Cat. No. B1431230
CAS RN: 446255-50-1
M. Wt: 801.4 g/mol
InChI Key: HQWFMMKREWXIGN-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,5’,6,6’-Octabromodiphenyl ether, also known as OctaBDE, is a brominated flame retardant which belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is a technical mixture of different PBDE congeners having an average of 7.2 to 7.7 bromine atoms per molecule of diphenyl ether . The predominant congeners in commercial OctaBDE are those of heptabromodiphenyl ether and OctaBDE .


Molecular Structure Analysis

The molecular formula of 2,2’,3,3’,4,5’,6,6’-Octabromodiphenyl ether is C12H2Br8O . It has an average mass of 801.376 Da and a monoisotopic mass of 793.357178 Da .


Physical And Chemical Properties Analysis

2,2’,3,3’,4,5’,6,6’-Octabromodiphenyl ether appears as a white solid . It has a density of 2.9 g/cm^3 . The melting point depends on product composition , and it decomposes at its boiling point . Its solubility in water is less than 0.1 mg/L .

Scientific Research Applications

Synthesis and Environmental Relevance

  • 2,2',3,3',4,5',6,6'-Octabromodiphenyl ether, also known as octabromodiphenyl ether (octaBDE), is part of the polybrominated diphenyl ethers (PBDEs) family, used as additive brominated flame retardants. Techniques for synthesizing authentic octaBDE congeners, including 2,2',3,3',4,5',6,6'-octabromodiphenyl ether (BDE-201), have been developed to facilitate studies in analytical, toxicological, physical-chemical properties, and environmental stability (Teclechiel et al., 2007).

Environmental Presence and Impact

  • OctaBDEs, including BDE-201, originate from used industrial OctaBDE mixtures and from transformation products of high-volume industrial BFR mixture "DecaBDE". They are widespread pollutants in various environments, including the marine environment, as identified in blue mussels (Winnberg et al., 2014).

Photolysis and Transformation

  • Photolysis of decabromodiphenyl ether (a related compound) leads to the formation of products like octaBDEs. Studies have shown that irradiation of DecaBDE in water and methanol yields various PBDEs, including octaBDEs, indicating transformation processes under UV light exposure (Christiansson et al., 2009).

Occupational Exposure and Health Concerns

  • Workers involved in specific industries, like electronics dismantling or rubber manufacturing, may face occupational exposure to PBDEs, including octaBDEs. Elevated levels of various PBDE congeners, including octaBDEs, have been detected in the serum of such workers (Sjödin et al., 1999).

Debromination and Environmental Fate

  • In environmental settings, higher brominated diphenyl ethers like BDE-209 can undergo debromination, forming lower brominated congeners including octaBDEs. This transformation suggests a pathway for the formation of more bioavailable and potentially more harmful derivatives (Stapleton et al., 2004).

Safety and Hazards

The compound is labeled with the signal word “Danger” and hazard statement H360Df according to GHS labeling . It’s important to handle this compound with care due to its potential hazards.

Future Directions

As of 2004, OctaBDE is no longer produced in the EU, USA, and the Pacific Rim, and there is no information that indicates it is being produced in developing countries . The future directions of this compound could involve finding safer alternatives or improving its safety profile.

properties

IUPAC Name

1,2,3,5-tetrabromo-4-(2,3,5,6-tetrabromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br8O/c13-3-2-6(16)11(10(20)7(3)17)21-12-8(18)4(14)1-5(15)9(12)19/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWFMMKREWXIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=CC(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879984
Record name BDE-201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',4,5',6,6'-Octabromodiphenyl ether

CAS RN

446255-50-1
Record name 2,2',3,3',4,5',6,6'-Octabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5',6,6'-OCTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52A340R39R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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